![molecular formula C17H18F2N4O2 B2490340 N-(3-(1H-imidazol-1-yl)propyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide CAS No. 1334375-67-5](/img/structure/B2490340.png)
N-(3-(1H-imidazol-1-yl)propyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex organic reactions, starting from basic materials like imidazole, benzoyl chloride, and azetidine derivatives. For example, the synthesis of related azetidinecarboxamides involves stepwise reactions starting from 1,2,3-benzotriazole, demonstrating the intricacy of synthesizing such compounds. These processes are meticulously designed to incorporate the desired functional groups into the azetidine backbone, yielding compounds with specific biological activities (Sharma et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this category is confirmed through various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy. These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of functional groups, crucial for understanding the compound's chemical behavior and interaction with biological systems (Sharma et al., 2011).
Chemical Reactions and Properties
Chemical properties of such compounds are often explored through their reactivity towards different chemical reagents. For instance, the reaction with CO2 in the presence of imidazolium-2-carboxylate highlights the compound's potential in carboxylation reactions, which could be leveraged in synthesizing various derivatives with enhanced biological activities (Ueno et al., 2013).
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Imidazole and its derivatives, including compounds similar to "N-(3-(1H-imidazol-1-yl)propyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide," have been extensively explored for their therapeutic potential. For instance, imidazo[1,2-a]pyrimidine derivatives have shown promising results as androgen receptor antagonists with potential applications in treating castration-resistant prostate cancer, demonstrating the role of imidazole-containing compounds in oncology (Linton et al., 2011). Additionally, imidazole analogues of fluoxetine have been identified as potent anti-Candida agents, suggesting the antimicrobial applications of imidazole derivatives (Silvestri et al., 2004).
Catalysis and Material Science
N-Heterocyclic carbenes (NHCs), which can be derived from imidazole, have been employed as versatile nucleophilic catalysts for various chemical transformations, including transesterification and acylation reactions. This demonstrates the utility of imidazole-based compounds in catalysis and organic synthesis (Grasa et al., 2002). Moreover, the development of NHC-induced ring-opening polymerization techniques further highlights the role of imidazole derivatives in material science, providing metal-free and solvent-free access to functionalized polymers (Raynaud et al., 2010).
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(3-imidazol-1-ylpropyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-14-3-2-12(8-15(14)19)17(25)23-9-13(10-23)16(24)21-4-1-6-22-7-5-20-11-22/h2-3,5,7-8,11,13H,1,4,6,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWTKRHJJYSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
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